![molecular formula C23H16O2 B14181947 5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one CAS No. 917894-75-8](/img/structure/B14181947.png)
5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a naphthalene ring fused to a pyran ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one typically involves multi-step organic reactions. One common method involves the cyclization of naphthalene derivatives with appropriate reagents under controlled conditions. For instance, the reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free conditions and the use of catalysts like triethylamine can improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of photochromic materials and dyes.
作用機序
The mechanism of action of 5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes like cytochrome P450, affecting their activity. The compound’s photochromic properties are due to the reversible cleavage of the C-O bond in the pyran ring upon exposure to UV light, leading to a change in its structure and color .
類似化合物との比較
Similar Compounds
Naphthopyran derivatives: Compounds like 13-butyl-6,7-dimethoxy-3,3-bis(6-methoxybiphenyl-3-yl)-3,13-dihydrobenzo[h]indeno[2,1-f]chromen-13-ol.
Chromeno[2,3-b]pyridine derivatives: Compounds like 5-[naphthalen-1(2)-yl]-5H-chromeno[2,3-b]pyridine.
Uniqueness
5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one is unique due to its specific structural arrangement, which imparts distinct photochromic properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
917894-75-8 |
|---|---|
分子式 |
C23H16O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
5-naphthalen-1-yl-3,4-dihydrobenzo[g]isochromen-1-one |
InChI |
InChI=1S/C23H16O2/c24-23-21-14-16-7-2-4-10-18(16)22(20(21)12-13-25-23)19-11-5-8-15-6-1-3-9-17(15)19/h1-11,14H,12-13H2 |
InChIキー |
FWAVSAVWZRYZBD-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C2=CC3=CC=CC=C3C(=C21)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
![5-[(Benzyloxy)methyl]spiro[3.5]nonane](/img/structure/B14181880.png)
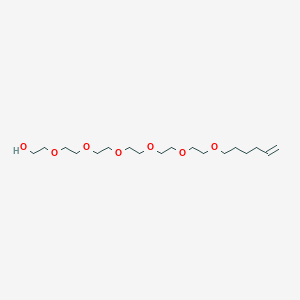
![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)
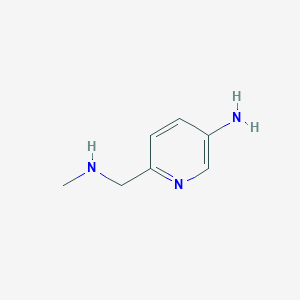
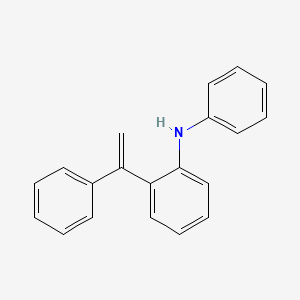
![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)
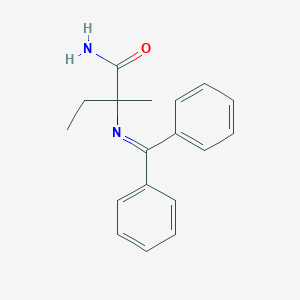
![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)
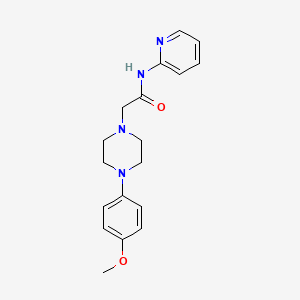

![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)
![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
